molecular formula C14H18N4OS2 B2909304 N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 1105192-59-3

N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

Cat. No. B2909304
M. Wt: 322.45
InChI Key: YVOMTFZEJXOQSN-UHFFFAOYSA-N
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Description

N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide, also known as CTMTC, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide involves the reaction of 4-cyclohexyl-5-mercapto-4H-1,2,4-triazole with thiophene-2-carboxylic acid chloride, followed by the addition of N-methylamine to form the final product.

Starting Materials
4-cyclohexyl-5-mercapto-4H-1,2,4-triazole, thiophene-2-carboxylic acid chloride, N-methylamine

Reaction
Step 1: 4-cyclohexyl-5-mercapto-4H-1,2,4-triazole is reacted with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the intermediate 4-cyclohexyl-5-(thiophene-2-carboxamido)-4H-1,2,4-triazole., Step 2: N-methylamine is added to the reaction mixture and the resulting mixture is heated to form the final product N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide., Step 3: The product is purified by recrystallization or column chromatography.

Mechanism Of Action

The mechanism of action of N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in various cellular processes. For example, N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation, and to bind to certain proteins involved in cancer cell proliferation.

Biochemical And Physiological Effects

N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide has been shown to reduce inflammation and cancer cell proliferation, while also exhibiting anti-microbial properties. In materials science, N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide has been used to synthesize organic semiconductors with improved charge transport properties. In catalysis, N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide has been used as a ligand to facilitate various transition metal-catalyzed reactions.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is its versatility, as it can be used in various fields and applications. Additionally, N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is relatively easy to synthesize and can be obtained in high yields. However, one limitation of N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is its potential toxicity, as it has been shown to exhibit cytotoxic effects in certain cell lines. Therefore, appropriate safety measures should be taken when working with N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide in the lab.

Future Directions

There are several potential future directions for research on N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide. One area of interest is the development of N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide-based materials with improved properties for electronic and optoelectronic applications. Another area of interest is the further investigation of N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide's anti-inflammatory and anti-cancer properties, with the goal of developing new therapeutics. Additionally, the use of N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide as a ligand in catalysis could be further explored, with the aim of developing new, more efficient catalytic systems.

Scientific Research Applications

N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In materials science, N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide has been used to synthesize novel organic semiconductors with potential applications in electronic devices. In catalysis, N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide has been used as a ligand in transition metal-catalyzed reactions.

properties

IUPAC Name

N-[(4-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS2/c19-13(11-7-4-8-21-11)15-9-12-16-17-14(20)18(12)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,15,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOMTFZEJXOQSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NNC2=S)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-cyclohexyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

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